molecular formula C17H23Cl2N3 B2366980 1-((6-Methylpyridin-2-yl)methyl)-4-phenylpiperazine dihydrochloride CAS No. 2034284-06-3

1-((6-Methylpyridin-2-yl)methyl)-4-phenylpiperazine dihydrochloride

Cat. No.: B2366980
CAS No.: 2034284-06-3
M. Wt: 340.29
InChI Key: AJKOTZNFLKCYJE-UHFFFAOYSA-N
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Description

1-((6-Methylpyridin-2-yl)methyl)-4-phenylpiperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a phenyl group and a 6-methylpyridin-2-ylmethyl group. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

The synthesis of 1-((6-Methylpyridin-2-yl)methyl)-4-phenylpiperazine dihydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions to form the piperazine ring.

    Substitution with phenyl group: The piperazine ring is then reacted with a phenyl halide, such as bromobenzene, in the presence of a base like potassium carbonate to introduce the phenyl group.

    Introduction of the 6-methylpyridin-2-ylmethyl group: This step involves the reaction of the intermediate compound with 6-methylpyridin-2-ylmethyl chloride in the presence of a base to form the final product.

    Formation of the dihydrochloride salt: The final compound is then treated with hydrochloric acid to form the dihydrochloride salt, which is the desired product.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

1-((6-Methylpyridin-2-yl)methyl)-4-phenylpiperazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce any functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or pyridinyl groups can be substituted with other functional groups using suitable reagents.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into its constituent parts.

Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or dichloromethane. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((6-Methylpyridin-2-yl)methyl)-4-phenylpiperazine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways and its interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications, such as its use as a precursor for the development of new drugs.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-((6-Methylpyridin-2-yl)methyl)-4-phenylpiperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-((6-Methylpyridin-2-yl)methyl)-4-phenylpiperazine dihydrochloride can be compared with other similar compounds, such as:

    1-Phenylpiperazine: Lacks the 6-methylpyridin-2-ylmethyl group, which may result in different biological activities and chemical properties.

    4-Phenylpiperidine: Contains a piperidine ring instead of a piperazine ring, leading to different chemical reactivity and biological effects.

    6-Methylpyridin-2-ylmethylamine: Lacks the piperazine and phenyl groups, which may affect its overall chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-[(6-methylpyridin-2-yl)methyl]-4-phenylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3.2ClH/c1-15-6-5-7-16(18-15)14-19-10-12-20(13-11-19)17-8-3-2-4-9-17;;/h2-9H,10-14H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKOTZNFLKCYJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CN2CCN(CC2)C3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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